- Switching lysophosphatidylserine G protein-coupled receptor agonists to antagonists by acylation of the hydrophilic serine amine, Journal of Medicinal Chemistry, 2021, 64(14), 10059-10101

Cas no 92611-10-4 (Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester)

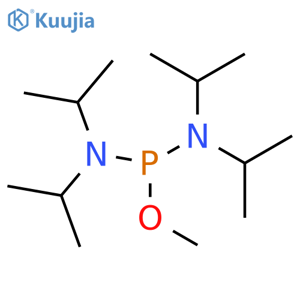

92611-10-4 structure

Product Name:Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester

CAS No:92611-10-4

Molecular Formula:C13H31N2OP

Molecular Weight:262.371804475784

CID:813031

PubChem ID:24864467

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Properties

Names and Identifiers

-

- Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester

- METHYL N,N,N',N'-TETRAISOPROPYLPHOSPHORODIAMIDITE

- N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine

- methoxy N,N,N',N'-tetraisopropylphosphordiamidite

- methyl N,N,N',N'-tetraisopropylphosphordiamidite

- Methyl N,N,N′,N′-tetraisopropylphosphorodiaMidite

- methyl tetraisopropylphosphorodiamidite

- Bis(diisopropylamino)methoxyphosphine

- Bis(diisopropylamino)methoxyphosphine;

- Methyl N,N,N′,N′-tetrakis(1-methylethyl)phosphorodiamidite (ACI)

- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester (9CI)

- Methyl N,N,N′,N′-tetraisopropylphosphordiamidite

- 92611-10-4

- SCHEMBL631105

- AKOS024375420

- G78188

- DTXSID40352994

- Methyl N,N,N,N-tetraisopropylphosphorodiaMidite

- bis(diisopropylamino) methoxyphosphine

- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester

- [(DIISOPROPYLAMINO)(METHOXY)PHOSPHANYL]DIISOPROPYLAMINE

- Methyl N,N,N inverted exclamation marka,N inverted exclamation marka-tetraisopropylphosphorodiamidite

- DB-009762

- starbld0015074

- Methyl N,N,N',N'-tetraisopropylphosphorodiamidite, 97%

- N,N,N',N'-Tetraisopropyl-1-methoxyphosphanediamine

-

- MDL: MFCD00451020

- InChIKey: YFYBXOIQXOOUCI-UHFFFAOYSA-N

- Inchi: 1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3

- SMILES: O(C)P(N(C(C)C)C(C)C)N(C(C)C)C(C)C

Computed Properties

- Exact Mass: 278.21200

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 3

- Rotatable Bond Count: 7

- Monoisotopic Mass: 262.21740061g/mol

- Heavy Atom Count: 17

- Complexity: 172

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 3.6

- Tautomer Count: nothing

- Surface Charge: 0

- Topological Polar Surface Area: 15.7Ų

Experimental Properties

- LogP: 3.97850

- PSA: 42.59000

- Refractive Index: n20/D 1.461(lit.)

- Boiling Point: 74-75 °C/0.45 mmHg(lit.)

- Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >

- Color/Form: liquid

- Density: 0.915 g/mL at 25 °C(lit.)

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Security Information

-

Symbol:

- WGK Germany:3

- Safety Instruction: 7-26-36

- Risk Phrases:R14; R36/37/38

-

Dangerous goods sign:

- Hazardous Material transportation number:NA 1993 / PGIII

- Hazard Statement: H315-H319-H335

- Warning Statement: P261-P305+P351+P338

- Risk Phrases: 14-36/37/38

- Signal Word:Warning

- FLUKA BRAND F CODES:10

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Customs Data

- HS CODE:2929909090

- Customs Data:

China Customs Code:

2929909090Overview:

2929909090 Other nitrogenous compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2929909090 other compounds with other nitrogen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P003SHS-5g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 5g |

$113.00 | 2024-04-20 | |

| A2B Chem LLC | AB76096-5g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 5g |

$145.00 | 2024-07-18 | |

| Aaron | AR003SQ4-5g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 96% | 5g |

$100.00 | 2025-02-12 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-235832-5 g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite, |

92611-10-4 | 5g |

¥1,091.00 | 2023-07-10 | ||

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602067-100mg |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |

92611-10-4 | 99% | 100mg |

¥0.0 | 2023-07-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 392561-5G |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |

92611-10-4 | 5g |

¥1181.16 | 2023-12-07 |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 3 h, 0 °C

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C

Reference

- Preparation of lysophosphatidylthreonine and their derivatives having activity of promoting degranulation of mast cells, Japan, , ,

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Phosphorus trichloride ; 20 - 30 °C

1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → rt

1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → rt

Reference

- Preparation of nucleoside cyclic phosphates as antiviral agents, United States, , ,

Synthetic Circuit 4

Reaction Conditions

1.1 Solvents: Diethyl ether ; 0 °C; overnight, rt

Reference

- Preparation of cyclic nucleotide analogs as antiviral, antitumor, and parasiticide agents, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions

1.1 Solvents: Chloroform ; 10 min, rt

Reference

- Coupling of 1-Chloro-N,N-diisopropylphosphanamine-Based Reagents with Alcohols and Thiosulfonates: A Precise Construction of O-P(O)-S Bonds, Organic Letters, 2022, 24(29), 5324-5328

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 14 h, rt

Reference

- Cytotoxic and mutagenic properties of alkyl phosphotriester lesions in Escherichia coli cells, Nucleic Acids Research, 2018, 46(8), 4013-4021

Synthetic Circuit 7

Reaction Conditions

Reference

- Hybridization of phosphate-methylated DNA and natural oligonucleotides. Implications for protein-induced DNA duplex destabilization, Recueil des Travaux Chimiques des Pays-Bas, 1989, 108(1), 28-35

Synthetic Circuit 8

Reaction Conditions

1.1 Solvents: Diethyl ether

Reference

- Synthesis of phosphate-methylated DNA fragments using 9-fluorenylmethoxycarbonyl as transient base protecting group, Journal of Organic Chemistry, 1989, 54(7), 1657-64

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Diethyl ether

Reference

- New approach to the synthesis of deoxyribonucleoside phosphoramidite derivatives, Chemistry Letters, 1986, (8), 1401-4

Synthetic Circuit 10

Reaction Conditions

Reference

- Conceptual basis of the selective activation of bis(dialkylamino)methoxyphosphines by weak acids and its application toward the preparation of deoxynucleoside phosphoramidites in situ, Journal of Organic Chemistry, 1985, 50(12), 2019-25

Synthetic Circuit 11

Reaction Conditions

Reference

- Process for manufacturing purified phosphorodiamidite, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions

Reference

- Chemical synthesis of deoxyoligonucleotides by the phosphoramidite method, Methods in Enzymology, 1987, 154, 287-313

Synthetic Circuit 13

Reaction Conditions

Reference

- Method for synthesizing deoxyoligonucleotides, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions

Reference

- Nucleoside phosphoramidite intermediates, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions

Reference

- In situ activation of bisdialkylaminophosphines - a new method for synthesizing deoxyoligonucleotides on polymer supports, Nucleic Acids Research, 1984, 12(10), 4051-61

Synthetic Circuit 16

Reaction Conditions

Reference

- Bis-(N,N-dialkylamino)alkoxyphosphines as a new class of phosphite coupling agent for the synthesis of oligonucleotides, Chemistry Letters, 1984, (7), 1229-32

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Raw materials

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Preparation Products

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Suppliers

J&K Scientific

(CAS:92611-10-4)

MR./MRS.:ZHAI XIAN SHENG

Phone:18210857532

Email:xiangyang.zhai@jk-sci.com

Shanghai Aladdin Biochemical Technology Co., Ltd

(CAS:92611-10-4)

MR./MRS.:A LA DING

Phone:

Email:anhua.mao@aladdin-e.com

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Related Literature

-

Shao Su,Qian Sun,Jianfeng Ma,Dan Zhu,Fei Wang,Jie Chao,Chunhai Fan,Qian Li,Lianhui Wang Chem. Commun., 2020,56, 9012-9015

-

Priti Xavier,Avanish Bharati,Giridhar Madras,Suryasarathi Bose Phys. Chem. Chem. Phys., 2014,16, 21300-21309

-

Shan Li,Beibei Chen,Man He,Bin Hu J. Anal. At. Spectrom., 2017,32, 1186-1195

-

Hong Jiang,You-Cheng Liu,Jing Li,Guan-Wu Wang,Yun-Dong Wu,Quan-Ming Wang,Thomas C. W. Mak Chem. Commun., 2002, 882-883

-

Xiuli Dong,Xueying Liu,Xiangming Chen RSC Adv., 2018,8, 18549-18559

-

Robert Lin,Arunan Skandarajah,Rachel E. Gerver,Hector D. Neira Lab Chip, 2015,15, 1488-1496

-

Yingjie Zhou,Quanzheng Deng,Donghao Deng,Wei Liu,Miao Zhai,Zhendong Wang,Lu Han,Kake Zhu J. Mater. Chem. A, 2023,11, 15702-15716

-

Debashis Majee,Anvita Srivastava,Shaikh M. Mobin,Sampak Samanta RSC Adv., 2013,3, 11502-11506

92611-10-4 (Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester) Related Products

- 124387-19-5(5(6)-CFDA)

- 175202-16-1(5-(tert-Butylsulfonyl)-2-(piperidin-1-yl)pyrimidin-4-amine)

- 141-14-0(Citronellyl propionate)

- 175201-63-5(1-2-(4-Chlorophenyl)-7-Methylpyrazolo1,5-APyrimidin-6-YlEthan-1-One)

- 119584-73-5(2-Ethoxy-6-fluorobenzonitrile)

- 172516-45-9(Ethyl 3-(Benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzocthiophene-1-carboxylate)

- 134807-28-6(N-Boc-2-(aminomethyl)pyridine)

- 103765-03-3((R)-2-Aminobutyramide Hydrochloride)

- 103606-72-0(Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate)

- 175204-50-9(Ethyl 2-(2,6-dichloro-N'-hydroxybenzimidamido)acetate)

Recommended suppliers

钜澜化工科技(青岛)有限公司

Gold Member

CN Supplier

Bulk

Nanjing jingzhu bio-technology Co., Ltd.

Gold Member

CN Supplier

Bulk

http://www.jingzhubio.com

Hebei Ganmiao New material Technology Co., LTD

Gold Member

CN Supplier

Bulk

http://www.hbganmiao.com/

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Gold Member

CN Supplier

Bulk

Taian Jiayue Biochemical Co., Ltd

Gold Member

CN Supplier

Bulk